![molecular formula C25H27NO9 B15200971 (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups, a nitrophenoxy group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-nitrophenol in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid or its derivatives using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: H₂/Pd, LiAlH₄, or NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups.
Biology
The nitrophenoxy group and hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine
Its unique structure may offer potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could play a crucial role in binding to the enzyme, while the hydroxyl groups could form hydrogen bonds, stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-methoxyphenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-chlorophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
Uniqueness
The presence of the nitrophenoxy group in (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C25H27NO9 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
[(1R,3S,4S,5R,6R)-4,6,8-trihydroxy-3-(4-nitrophenoxy)spiro[2-oxabicyclo[4.2.0]octane-7,1'-cyclohexane]-5-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-18-20(34-22(29)15-7-3-1-4-8-15)25(30)21(19(28)24(25)13-5-2-6-14-24)35-23(18)33-17-11-9-16(10-12-17)26(31)32/h1,3-4,7-12,18-21,23,27-28,30H,2,5-6,13-14H2/t18-,19?,20+,21+,23+,25-/m0/s1 |
InChI-Schlüssel |
HPLHIGQSKWLZAU-YIFRHQFZSA-N |
Isomerische SMILES |
C1CCC2(CC1)C([C@@H]3[C@]2([C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Kanonische SMILES |
C1CCC2(CC1)C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


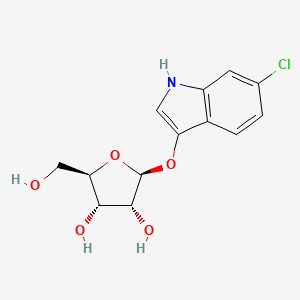

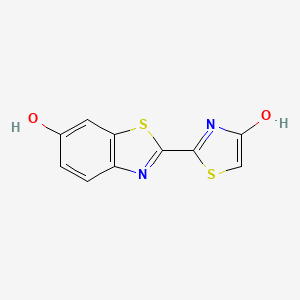


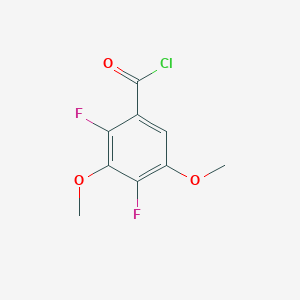


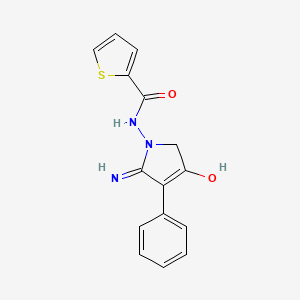
![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)

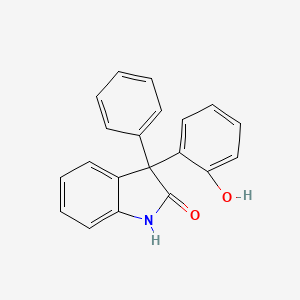
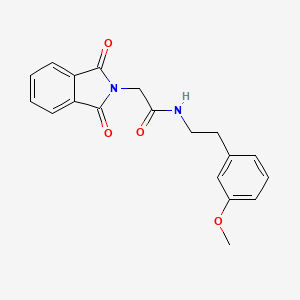
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
